molecular formula C11H8F3NO2 B12884811 4-Methyl-4-phenyl-2-(trifluoromethyl)-1,3-oxazol-5(4H)-one CAS No. 62263-54-1

4-Methyl-4-phenyl-2-(trifluoromethyl)-1,3-oxazol-5(4H)-one

Cat. No.: B12884811
CAS No.: 62263-54-1
M. Wt: 243.18 g/mol
InChI Key: FJOFEYKTNUADFQ-UHFFFAOYSA-N
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Description

4-Methyl-4-phenyl-2-(trifluoromethyl)oxazol-5(4H)-one is a synthetic organic compound belonging to the oxazolone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-4-phenyl-2-(trifluoromethyl)oxazol-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a phenyl-substituted acyl chloride with a trifluoromethyl-substituted amine in the presence of a base, followed by cyclization to form the oxazolone ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4-phenyl-2-(trifluoromethyl)oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazolone derivatives with additional functional groups, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Methyl-4-phenyl-2-(trifluoromethyl)oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. This might include binding to enzymes or receptors, leading to modulation of their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-4-phenyl-2-oxazolone: Lacks the trifluoromethyl group, which can affect its chemical and biological properties.

    4-Phenyl-2-(trifluoromethyl)oxazolone: Similar structure but without the methyl group, leading to different reactivity and applications.

Properties

CAS No.

62263-54-1

Molecular Formula

C11H8F3NO2

Molecular Weight

243.18 g/mol

IUPAC Name

4-methyl-4-phenyl-2-(trifluoromethyl)-1,3-oxazol-5-one

InChI

InChI=1S/C11H8F3NO2/c1-10(7-5-3-2-4-6-7)9(16)17-8(15-10)11(12,13)14/h2-6H,1H3

InChI Key

FJOFEYKTNUADFQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)OC(=N1)C(F)(F)F)C2=CC=CC=C2

Origin of Product

United States

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